molecular formula C15H8N6O5 B10882469 4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile

4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10882469
M. Wt: 352.26 g/mol
InChI Key: KWMWKULUWJGKNO-QGMBQPNBSA-N
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Description

2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes cyano groups, nitro groups, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization and Nitration: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, followed by nitration to introduce the nitro groups.

    Introduction of Cyano Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL AMINE
  • **2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL METHYL ETHER

Uniqueness

Compared to similar compounds, 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is unique due to its dual cyano groups and the presence of both nitro and hydrazino functionalities

Properties

Molecular Formula

C15H8N6O5

Molecular Weight

352.26 g/mol

IUPAC Name

4-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H8N6O5/c16-6-9-4-13(14(21(25)26)5-10(9)7-17)19-18-8-11-3-12(20(23)24)1-2-15(11)22/h1-5,8,19,22H/b18-8+

InChI Key

KWMWKULUWJGKNO-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O

Origin of Product

United States

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